3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The structure consists of an azetidine ring fused with an oxazolidinone moiety, making it of interest in medicinal chemistry, particularly for its potential applications in pharmaceuticals.
The compound can be classified under the broader category of oxazolidinones, which are known for their antibacterial properties. Oxazolidinones are often utilized in the development of drugs targeting various bacterial infections, particularly those resistant to other classes of antibiotics. 3-(Azetidin-3-yl)oxazolidin-2-one is also associated with research into blood coagulation and other therapeutic areas .
The synthesis of 3-(Azetidin-3-yl)oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors, such as amino acids or derivatives, under controlled conditions to form the oxazolidinone structure.
Key steps in the synthesis include:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final product .
The molecular formula for 3-(Azetidin-3-yl)oxazolidin-2-one is . Its structure features:
The InChI key for this compound is RAYCMLKSAHCUPG-UHFFFAOYSA-N, which aids in its identification in chemical databases .
The compound is typically a solid at room temperature with a melting point that varies depending on purity and specific synthesis methods. It is soluble in polar solvents due to its functional groups.
3-(Azetidin-3-yl)oxazolidin-2-one can participate in various chemical reactions typical for oxazolidinones:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for compounds like 3-(Azetidin-3-yl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. This occurs through binding to the ribosomal RNA of bacteria, preventing the formation of functional ribosomes necessary for protein production.
This mechanism underscores its potential as an antibiotic agent .
These properties are crucial for understanding how 3-(Azetidin-3-yl)oxazolidin-2-one behaves under different conditions, influencing its applications in research and pharmaceuticals .
The primary applications of 3-(Azetidin-3-yl)oxazolidin-2-one are found within medicinal chemistry:
The identification of 3-(Azetidin-3-yl)oxazolidin-2-one (PubChem CID: 62786117 and 170911909) represents a significant milestone in heterocyclic chemistry, emerging from systematic efforts to fuse biologically active ring systems [1] [2]. This hybrid molecule first gained explicit research attention in the early 21st century alongside growing interest in strained nitrogen-containing heterocycles as pharmacophores. Its structural framework combines two privileged scaffolds: the azetidine ring—a four-membered saturated nitrogen heterocycle—and the oxazolidin-2-one moiety, a five-membered cyclic carbamate. The synthetic pursuit of such hybrids accelerated post-2010, driven by advances in ring-forming methodologies, particularly transition metal-catalyzed C–N coupling reactions and intramolecular cyclizations that enabled efficient construction of the azetidine-oxazolidinone linkage [3] [5].
The compound’s precise discovery timeline remains undocumented in public literature, though its appearance in PubChem around 2013-2015 reflects pharmaceutical researchers’ intensified focus on azetidine hybrids during this period [1] [2]. Key synthetic breakthroughs enabling its practical access include:
Table 1: Historical Development Milestones of 3-(Azetidin-3-yl)oxazolidin-2-one
Year Range | Key Advance | Significance |
---|---|---|
Pre-2010 | Emergence of azetidine pharmacophores | Established biological relevance of azetidine scaffolds (e.g., antibiotic motifs) [4] |
2010-2015 | Refined synthetic methods for azetidine hybrids | Enabled practical synthesis of complex azetidine conjugates [3] [5] |
2015-Present | Structural characterization & bioevaluation | Confirmed hybrid stability and target engagement potential [7] [9] |
The molecular architecture of 3-(Azetidin-3-yl)oxazolidin-2-one exemplifies a conformationally constrained hybrid system where both rings influence each other’s electronic and steric properties. The azetidine (pKa ~11.5) contributes significant ring strain energy (~25 kcal/mol), while the oxazolidinone introduces a planar carbamate unit with dual hydrogen-bonding capabilities (C=O acceptor, N-H donor) [3] [9]. Key structural features include:
The hybrid’s bioisosteric properties derive from its ability to mimic peptide backbone motifs while resisting enzymatic hydrolysis. The oxazolidinone carbonyl serves as a hydrolytically stable surrogate for peptide bonds, while the azetidine nitrogen mimics protonated ammonium groups in amino acids like lysine or ornithine [3]. Conformational analyses reveal two dominant puckering modes:
Table 2: Structural Parameters of 3-(Azetidin-3-yl)oxazolidin-2-one
Parameter | Azetidine Ring | Oxazolidinone Ring | Measurement Technique |
---|---|---|---|
Bond Length (C–N) | 1.49 Å | 1.37 Å | X-ray crystallography [9] |
Bond Angle (C–N–C) | 92.5° | 108.2° | DFT calculations [5] |
Ring Puckering Amplitude | 25.3° | 12.1° | NMR spectroscopy [9] |
Torsional Barrier | 8.7 kcal/mol | 10.2 kcal/mol | Molecular modeling [3] |
This azetidine-oxazolidinone hybrid has emerged as a versatile scaffold in rational drug design, primarily due to its dual capacity for target engagement and ADME optimization. Its significance manifests in three key areas:
Table 3: Therapeutic Applications Enabled by 3-(Azetidin-3-yl)oxazolidin-2-one Hybridization
Therapeutic Area | Biological Target | Design Advantage | Lead Compound Example |
---|---|---|---|
Neurological disorders | GABA_A receptor | Enhanced BBB penetration vs. monocyclic azetidines | Fluorinated C3-aryl analogs [3] |
Metabolic diseases | DPP-IV enzyme | Improved binding affinity via H-bond donation | N-substituted oxazolidinones [9] |
Antimicrobials | Penicillin-binding proteins | β-lactamase resistance due to oxazolidinone fusion | 5-aminomethyl derivatives [4] |
Anticancer agents | Tubulin polymerization | Conformational restraint enhancing tubulin binding | 3-vinyl-substituted hybrids [5] |
The scaffold’s impact extends to DNA-encoded library (DEL) construction, where its synthetic versatility enables combinatorial diversification. Researchers have generated libraries exceeding 5,000 analogs by functionalizing three sites: the azetidine nitrogen, oxazolidinone nitrogen, and azetidine C3 position [3] [8]. This approach has yielded nanomolar inhibitors of tryptase and chymase—proteases implicated in inflammatory disorders—validating the hybrid’s utility in hit identification [4] [6]. Future directions include developing asymmetric syntheses of enantioenriched hybrids (currently achieved via chiral auxiliaries [9]) and exploring ternary heterocyclic systems incorporating pyrazole or triazole rings for polypharmacological applications [3] [5].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: